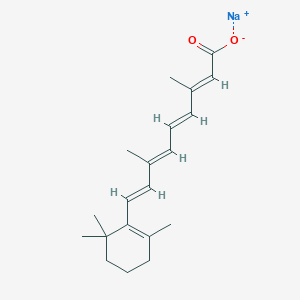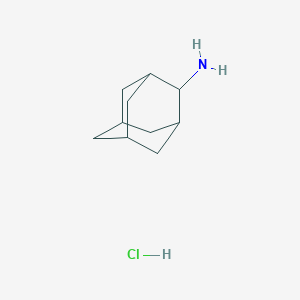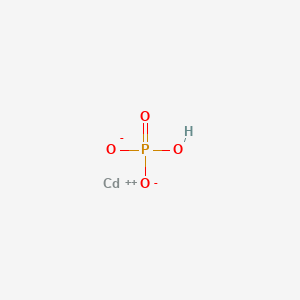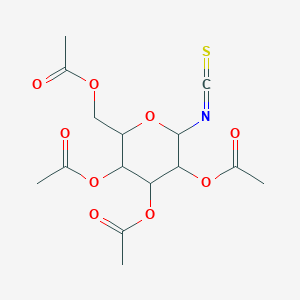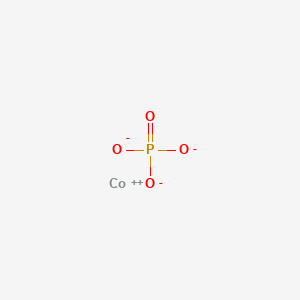
Cobalt hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt hydrogen phosphate is a type of inorganic compound that has been extensively studied due to its unique properties and potential applications in various fields of science. This compound is a derivative of phosphate, which is an essential component of many biological molecules. Cobalt hydrogen phosphate is known for its high stability and unique catalytic properties, which make it a valuable material for use in many scientific research applications. In
Mécanisme D'action
The mechanism of action of cobalt hydrogen phosphate is not well understood, but it is believed to involve the interaction of cobalt ions with phosphate ions. The cobalt ions act as catalysts, facilitating chemical reactions by lowering the activation energy required for the reaction to occur. Additionally, the phosphate ions may act as stabilizers, helping to maintain the stability of the cobalt hydrogen phosphate compound.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of cobalt hydrogen phosphate. However, it has been shown to have low toxicity and is generally considered to be safe for use in scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of cobalt hydrogen phosphate is its high stability, which makes it a valuable material for use in many scientific research applications. Additionally, cobalt hydrogen phosphate has excellent catalytic properties and can be synthesized using a variety of methods. However, one limitation of cobalt hydrogen phosphate is that it can be difficult to synthesize in large quantities, which may limit its use in some applications.
Orientations Futures
There are many potential future directions for research on cobalt hydrogen phosphate. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, research could be conducted to investigate the potential use of cobalt hydrogen phosphate in new applications, such as in the development of new catalysts or electrochemical energy storage devices. Finally, research could be conducted to better understand the mechanism of action of cobalt hydrogen phosphate and its potential impact on biological systems.
Méthodes De Synthèse
Cobalt hydrogen phosphate can be synthesized using a variety of methods, including precipitation, hydrothermal synthesis, sol-gel method, and co-precipitation. The most commonly used method for synthesizing cobalt hydrogen phosphate is the precipitation method, which involves mixing cobalt nitrate and ammonium dihydrogen phosphate in water at a specific temperature and pH. The resulting precipitate is then washed several times with distilled water and dried at a low temperature.
Applications De Recherche Scientifique
Cobalt hydrogen phosphate has been extensively studied for its potential applications in various fields of science, including catalysis, electrochemistry, and energy storage. Cobalt hydrogen phosphate has been shown to have excellent catalytic properties, making it a valuable material for use in many chemical reactions. Additionally, cobalt hydrogen phosphate has been used as an electrode material for electrochemical energy storage devices, such as batteries and supercapacitors.
Propriétés
Numéro CAS |
13596-21-9 |
|---|---|
Nom du produit |
Cobalt hydrogen phosphate |
Formule moléculaire |
CoHO4P |
Poids moléculaire |
153.905 g/mol |
Nom IUPAC |
cobalt(2+);phosphate |
InChI |
InChI=1S/Co.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-3 |
Clé InChI |
UQEXUNADTVCXEU-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Co+2] |
SMILES canonique |
[O-]P(=O)([O-])[O-].[Co+2] |
Autres numéros CAS |
13596-21-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



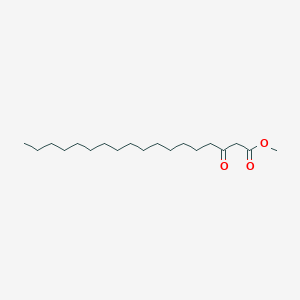
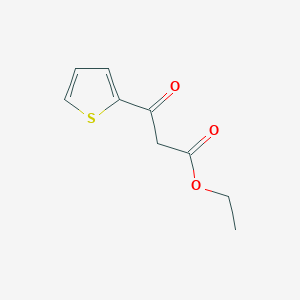
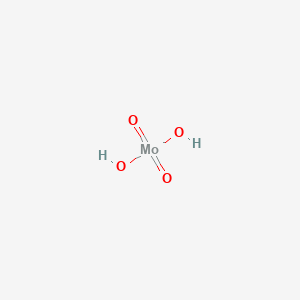
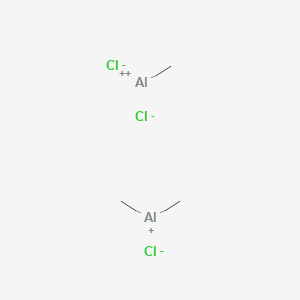
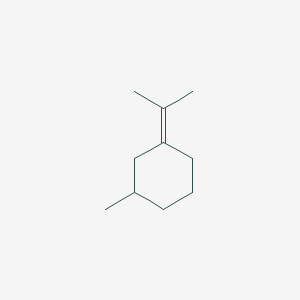
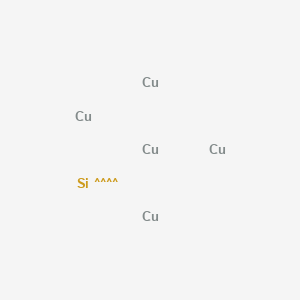
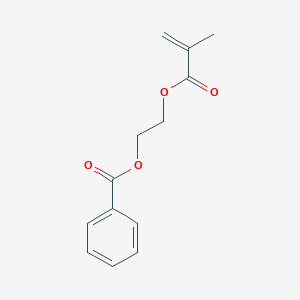
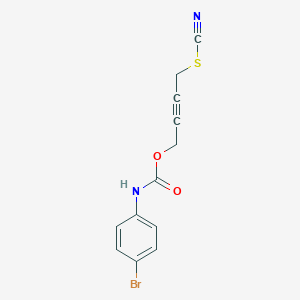
![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)

